CYP11B2-IN-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

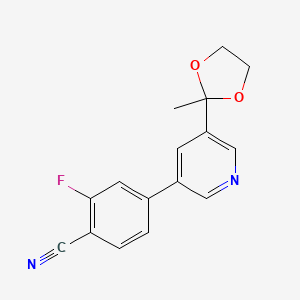

分子式 |

C16H13FN2O2 |

|---|---|

分子量 |

284.28 g/mol |

IUPAC 名称 |

2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile |

InChI |

InChI=1S/C16H13FN2O2/c1-16(20-4-5-21-16)14-6-13(9-19-10-14)11-2-3-12(8-18)15(17)7-11/h2-3,6-7,9-10H,4-5H2,1H3 |

InChI 键 |

CBHSNRNLBRMIEA-UHFFFAOYSA-N |

规范 SMILES |

CC1(OCCO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C#N)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CYP11B2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CYP11B2 inhibitors, a promising class of therapeutic agents for managing conditions associated with excess aldosterone. The focus is on the selective inhibition of aldosterone synthase (CYP11B2), with a detailed examination of preclinical data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

CYP11B2, or aldosterone synthase, is a key enzyme in the adrenal cortex responsible for the final and rate-limiting steps of aldosterone biosynthesis.[1][2] This cytochrome P450 enzyme, located in the inner mitochondrial membrane of zona glomerulosa cells, catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a three-step process: 11β-hydroxylation to form corticosterone, followed by 18-hydroxylation and subsequent 18-oxidation.[1][3][4][5]

CYP11B2 inhibitors are designed to selectively bind to and inhibit the enzymatic activity of aldosterone synthase, thereby reducing the production of aldosterone.[6] The therapeutic rationale is to mitigate the downstream effects of excessive aldosterone, such as sodium and water retention, which contribute to hypertension and other cardiovascular and renal diseases.[1][6] A critical challenge in the development of CYP11B2 inhibitors is achieving high selectivity over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.[7][8] Off-target inhibition of CYP11B1 can lead to undesirable side effects due to cortisol deficiency.[6]

Quantitative Data on Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of various selective CYP11B2 inhibitors, including a notable pyrimidine-based inhibitor referred to as compound 22 (CYP11B2-IN-2).

Table 1: In Vitro Inhibitory Activity of Compound 22 (this compound)

| Target Enzyme | Species | IC50 (nM) |

| CYP11B2 | Monkey | 13 |

| CYP11B1 | Monkey | 8850 |

| Selectivity (CYP11B1 IC50 / CYP11B2 IC50): 702-fold[1] |

Table 2: In Vitro Potency and Selectivity of Other Investigational CYP11B2 Inhibitors

| Compound | Target Enzyme | Species | IC50 (nM) | Selectivity vs. CYP11B1 | Reference |

| LCI699 | CYP11B2 | Human | 0.7 | 3.5-fold | [1] |

| LCI699 | CYP11B1 | Human | 2.5 | [1] | |

| RO6836191 | CYP11B2 | Human | - | >100-fold | [7][8] |

| RO6836191 | CYP11B1 | Human | - | [7][8] | |

| GSC002219 | CYP11B2 | Human | 27 | >150-fold | [9] |

| Baxtrostat (Compound 1) | CYP11B2 | - | - | 71-fold | [6] |

Table 3: In Vivo Effects of Compound 22 (this compound) in a Nonhuman Primate Model

| Dose (mg/kg) | Plasma Aldosterone Reduction (AUC) | Effect on Plasma Cortisol |

| 0.2 | 68% | No significant impact |

| 1.0 | 88% | No significant impact |

| 3.0 | 93% | No significant impact |

| This study demonstrates dose-dependent and selective in vivo aldosterone lowering.[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the aldosterone synthesis pathway, the mechanism of its inhibition, and a typical experimental workflow for evaluating CYP11B2 inhibitors.

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating CYP11B2 inhibitors.

Detailed Experimental Protocols

-

Cell Lines and Enzyme Expression: Human embryonic kidney (HEK293) or human renal leiomyoblastoma cells are commonly used to express recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes.[7][9][10]

-

Substrates: For CYP11B2 activity, 11-deoxycorticosterone is used as the substrate. For CYP11B1 activity, 11-deoxycortisol is the substrate.[7]

-

Incubation: Cells expressing the recombinant enzymes are incubated in the presence of the respective substrate and varying concentrations of the test inhibitor (e.g., this compound).

-

Product Quantification: The production of aldosterone (from 11-deoxycorticosterone by CYP11B2) or cortisol (from 11-deoxycortisol by CYP11B1) is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation. The selectivity ratio is determined by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.[6]

-

Animal Model: Cynomolgus monkeys are often used as a relevant preclinical model due to the high homology between human and monkey CYP11B2.[1][7]

-

Stimulation of Steroidogenesis: To create a robust baseline for steroid production, animals are challenged with an infusion of synthetic adrenocorticotropic hormone (ACTH), such as Synacthen.[9]

-

Drug Administration: The test inhibitor is administered orally at various doses. A vehicle control group is included for comparison.[1]

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated for steroid analysis.

-

Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and precursor steroids like 11-deoxycorticosterone and 11-deoxycortisol are measured using LC-MS/MS.

-

Data Analysis: The percentage reduction in plasma aldosterone levels (often calculated as the area under the curve, AUC) is determined for each dose group relative to the vehicle control. The effect on cortisol levels is also assessed to confirm in vivo selectivity.[1]

Conclusion

CYP11B2 inhibitors represent a targeted therapeutic approach for diseases driven by excess aldosterone. The mechanism of action is the direct and selective inhibition of aldosterone synthase, leading to a reduction in aldosterone production. Preclinical data for compounds like the pyrimidine-based inhibitor (compound 22/CYP11B2-IN-2) demonstrate potent and selective inhibition of CYP11B2 both in vitro and in vivo, without significantly affecting cortisol levels. The detailed experimental protocols outlined provide a framework for the continued evaluation and development of this important class of drugs.

References

- 1. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ahajournals.org [ahajournals.org]

- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

CYP11B2-IN-2 structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrimidine-Based CYP11B2 Inhibitors

Introduction

Aldosterone synthase (CYP11B2) is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final steps of aldosterone biosynthesis.[1][2] Elevated aldosterone levels are implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a compelling therapeutic target.[3][4] A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the highly homologous CYP11B1 enzyme (steroid 11β-hydroxylase), which is essential for cortisol production.[4] Inhibition of CYP11B1 can lead to undesirable side effects related to impaired stress response.[4] This guide provides a detailed examination of the structure-activity relationship (SAR) of a series of potent and selective pyrimidine-based CYP11B2 inhibitors, with a focus on the highly selective inhibitor identified as compound 22.[3]

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

CYP11B2 is the terminal enzyme in the RAAS cascade, which plays a pivotal role in regulating blood pressure and fluid and electrolyte balance.[2][5] The following diagram illustrates the key components of this pathway and the site of action for CYP11B2 inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Inhibitors

The development of this series began with a benzimidazole scaffold, which allowed for the evaluation of various metal-binding groups (MBGs).[3] The pyrimidine group was identified as a promising MBG, affording high selectivity.[3] Further optimization focused on substitutions at the C4 position of the pyrimidine ring, leading to significant improvements in potency and selectivity.[3]

Table 1: SAR of C4-Substituted Pyrimidine Analogs

| Compound | R Group | CYP11B2 IC50 (μM) | CYP11B1 IC50 (μM) | Selectivity (CYP11B1/CYP11B2) | Microsome Stability (% remaining) |

| 12 | –H | 0.022 | 2.267 | 103 | 98 |

| 13 | –Me | 0.017 | 4.157 | 244 | 72 |

| 14 | –Et | 0.021 | 6.512 | 310 | 65 |

| 15 | –iPr | 0.033 | 12.01 | 364 | 55 |

| 19 | –CH2NMe2 | 0.046 | 1.815 | 39 | 0 |

| 20 | –CH2(pyrrolidin-1-yl) | 0.043 | 2.455 | 57 | 0 |

| 21 | –CHF2 | 0.021 | 5.257 | 250 | 95 |

| 22 | –CF3 | 0.025 | >25 | >1000 | 96 |

| 23 | –CF2CH3 | 0.044 | 5.617 | 128 | N/A |

Data sourced from a study on pyrimidine-based aldosterone synthase inhibitors.[3] Microsome stability was assessed after a 65-minute incubation in cynomolgus monkey liver microsomes.[3]

The SAR data reveals several key insights:

-

Alkyl Substituents: Small alkyl groups (methyl, ethyl) at the C4 position of the pyrimidine ring are well-tolerated and maintain potent CYP11B2 inhibition with good selectivity.[3]

-

Fluoroalkyl Derivatives: The introduction of fluoroalkyl groups significantly impacted selectivity. While the difluoromethyl analog (21) showed potent inhibition and excellent selectivity, the trifluoromethyl analog (compound 22) demonstrated a remarkable increase in selectivity (>1000-fold) over CYP11B1.[3]

-

Amine-Containing Groups: The incorporation of aminoalkyl side chains (compounds 19 and 20) resulted in rapid metabolism in liver microsomes, indicating poor metabolic stability.[3]

-

Heme Interaction: Simple 2-methyl or 4,6-dimethyl substitutions on the pyrimidine ring led to a loss of activity, likely by disrupting the crucial interaction between the pyrimidine nitrogen and the heme iron of the enzyme.[3]

Experimental Protocols

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

The inhibitory activity of the compounds was assessed using recombinant human CYP11B1 and CYP11B2 enzymes expressed in human renal leiomyoblastoma cells.[6]

Methodology:

-

Enzyme Preparation: Cell lines stably expressing either human CYP11B1 or CYP11B2 are cultured and harvested.[6]

-

Incubation: The cells are incubated in the presence of a specific substrate: 11-deoxycortisol for CYP11B1 and 11-deoxycorticosterone for CYP11B2.[6]

-

Compound Addition: Test compounds are added at varying concentrations to determine their inhibitory effect.

-

Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.

-

Analysis: The levels of substrate and the resulting product (cortisol for CYP11B1, aldosterone for CYP11B2) are quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3]

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for in vitro CYP11B inhibition assay.

In Vivo Primate Model of Adrenal Steroidogenesis

To evaluate the in vivo efficacy and selectivity, an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys was utilized.[3] This model allows for the assessment of a compound's ability to inhibit aldosterone production while monitoring its effects on cortisol and precursor steroid levels.[3]

Methodology:

-

Animal Model: Cynomolgus monkeys are used as they are a suitable surrogate for human studies.[3]

-

Compound Administration: The test compound (e.g., compound 22) is administered orally.[3]

-

ACTH Challenge: Adrenal steroidogenesis is stimulated by administering ACTH.[3]

-

Sample Collection: Plasma samples are collected at various time points.

-

Steroid Profiling: The concentrations of aldosterone, cortisol, and precursor steroids like 11-deoxycorticosterone (DOC) and 11-deoxycortisol are measured.[3]

-

Efficacy and Selectivity Assessment: The data is analyzed to determine the dose-dependent inhibition of aldosterone and to assess any impact on cortisol levels, which indicates selectivity.[3]

In this model, compound 22 demonstrated a dose-responsive and selective inhibition of aldosterone synthesis without significantly affecting cortisol or precursor steroid levels, a notable advantage over less selective inhibitors like LCI699.[3]

Pharmacokinetics

The pharmacokinetic (PK) profile of the lead compounds was evaluated to ensure adequate drug exposure for in vivo studies. The table below summarizes the PK parameters for selected pyrimidine-based inhibitors in cynomolgus monkeys.

Table 2: Pharmacokinetic Parameters of Pyrimidine-Based Inhibitors

| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 13 | 1 | 240 | 1.0 | 794 |

| 21 | 1 | 277 | 0.8 | 1020 |

| 22 | 1 | 315 | 1.3 | 1500 |

Data sourced from a study on pyrimidine-based aldosterone synthase inhibitors following oral administration in cynomolgus monkeys.[3]

Compound 22 exhibited a favorable pharmacokinetic profile, with good oral exposure, which, combined with its high potency and selectivity, made it a strong candidate for in vivo efficacy studies.[3]

Conclusion

The systematic exploration of the structure-activity relationship of pyrimidine-based CYP11B2 inhibitors has led to the identification of highly potent and selective compounds. The introduction of a trifluoromethyl group at the C4 position of the pyrimidine ring, as seen in compound 22, was a key discovery, affording over 1000-fold selectivity for CYP11B2 over CYP11B1.[3] This high degree of selectivity, combined with a robust pharmacokinetic profile, translated to selective in vivo suppression of aldosterone in a primate model without the undesirable effects on cortisol production.[3] These findings underscore the potential of this chemical series for the development of novel therapeutics for cardiovascular disorders driven by excess aldosterone.

References

- 1. researchgate.net [researchgate.net]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

The Chemical Synthesis of Baxdrostat: A Technical Guide for Researchers

An In-depth Overview of the Synthetic Route to a Novel CYP11B2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baxdrostat (formerly RO6836191, CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1][2] Elevated aldosterone levels are implicated in various cardiovascular diseases, including resistant hypertension.[1][3] Baxdrostat's selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, making it a promising therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the chemical synthesis of Baxdrostat, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Introduction

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure and electrolyte balance. Aldosterone, a mineralocorticoid hormone, is the final product of this cascade and is synthesized in the adrenal glands.[2][5] The enzyme responsible for the final steps of aldosterone production is aldosterone synthase, encoded by the CYP11B2 gene.[2][5][6] Inhibition of CYP11B2 presents a targeted approach to reducing aldosterone levels and mitigating its downstream pathological effects. Baxdrostat has emerged as a leading candidate in this class of inhibitors, demonstrating significant blood pressure reduction in clinical trials.[3] This document outlines the chemical synthesis of Baxdrostat, providing a practical resource for researchers in the field of medicinal chemistry and drug development.

Aldosterone Biosynthesis Pathway

The synthesis of aldosterone from cholesterol is a multi-step enzymatic process occurring in the adrenal cortex. The final three steps, the conversion of 11-deoxycorticosterone to aldosterone, are catalyzed by CYP11B2.[5][7] This involves an 11-beta hydroxylation, followed by two successive oxidations at the C18 position.[5][7]

Chemical Synthesis of Baxdrostat

The synthesis of Baxdrostat is a multi-step process commencing with the commercially available starting material, 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. The synthetic route involves the formation of a chiral amine intermediate followed by a key Suzuki coupling reaction and final amidation.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide

To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.56 g, 6.9 mmol) in tetrahydrofuran (20 mL) is added (S)-tert-butylsulfinamide (2.51 g, 20.7 mmol) and ethyl titanate (10.08 mL, 48.28 mmol).[8][9] The reaction mixture is heated to 65°C and stirred for 48 hours.[8][9] After cooling to room temperature, ethyl acetate and water are added, and the mixture is stirred for 15 minutes. The resulting solid is removed by filtration. The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is used directly in the next step.[8][9]

Step 2: Synthesis of (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide

The crude (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide (from the previous step) is dissolved in tetrahydrofuran (15 mL) and cooled to -45°C.[9] Sodium borohydride (0.34 g, 9.0 mmol) is added, and the mixture is allowed to warm to room temperature and stirred for 18 hours.[9] The reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the product.[9]

Step 3: Synthesis of (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine

(S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide is dissolved in dichloromethane, and trifluoroacetic acid is added.[9] The mixture is stirred for 1 hour. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by reverse preparative column chromatography to afford the desired amine.[9]

Step 4: Synthesis of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one

In a reaction vessel, (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, potassium acetate, and Pd(dppf)Cl2 are combined in toluene.[9] The mixture is degassed and stirred at an elevated temperature. After completion of the reaction, the mixture is filtered and concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[9]

Step 5: Synthesis of Baxdrostat

To a solution of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one in dichloromethane is added triethylamine, followed by the dropwise addition of propionyl chloride. The reaction is stirred at room temperature. Upon completion, the reaction mixture is diluted with dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by chromatography to yield Baxdrostat.[9]

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Data |

| 1 | (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide | 4-bromo-6,7-dihydroisoquinolin-8(5H)-one | - | Crude | - |

| 2 | (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide | (S,Z)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-sulfinamide | 38 | >95 | LC/MS (ESI): m/z = 331.2 [M+H]+[9] |

| 3 | (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | (S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide | 94 | >98 | LC/MS (ESI): m/z = 226.0 [M+H]+[10] |

| 4 | (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine | 88 | >97 | LC/MS (ESI): m/z = 307.1 [M+H]+[9] |

| 5 | Baxdrostat | (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-2(1H)-one | 38 | >99 | LC/MS (ESI): m/z = 363.1 [M+H]+[9] |

Conclusion

This technical guide provides a detailed account of the chemical synthesis of Baxdrostat, a promising selective inhibitor of aldosterone synthase. The presented multi-step synthesis is robust and allows for the preparation of this complex molecule from commercially available starting materials. The information contained herein is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the renin-angiotensin-aldosterone system. Further optimization of the synthetic route could potentially improve overall yield and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 3. Baxdrostat - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CYP11B2 Gene: Function, Role in Aldosterone Synthesis, and Health Implications [learn.mapmygenome.in]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CN117247371A - Preparation method of CYP11B2 inhibitor BAXDROSTAT - Google Patents [patents.google.com]

In-Depth Technical Guide: CYP11B2-IN-2 (CAS 2241573-22-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYP11B2-IN-2 (CAS: 2241573-22-6) is a highly potent and selective inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular and renal diseases characterized by aldosterone excess.

Introduction to CYP11B2 and Aldosterone Synthesis

Aldosterone, a mineralocorticoid hormone, plays a pivotal role in regulating blood pressure and electrolyte homeostasis. Its synthesis primarily occurs in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by the enzyme aldosterone synthase, also known as cytochrome P450 11B2 (CYP11B2).

Dysregulation of the renin-angiotensin-aldosterone system (RAAS), leading to excessive aldosterone production, is a key contributor to the pathophysiology of various cardiovascular and renal disorders, including primary aldosteronism, resistant hypertension, and heart failure. Consequently, the inhibition of CYP11B2 presents a promising therapeutic strategy to mitigate the detrimental effects of aldosterone. A significant challenge in developing CYP11B2 inhibitors is achieving high selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis and shares 93% sequence homology with CYP11B2.

This compound: Compound Profile

This compound is a small molecule inhibitor designed for high potency and selectivity towards CYP11B2.

| Property | Value |

| CAS Number | 2241573-22-6 |

| IUPAC Name | 2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)-3-pyridinyl]benzonitrile |

| Molecular Formula | C₁₆H₁₃FN₂O₂ |

| Molecular Weight | 284.29 g/mol |

| Canonical SMILES | CC1(OCCO1)C2=CN=C(C=C2)C3=CC(=C(C=C3)F)C#N |

Mechanism of Action

This compound acts as a competitive inhibitor of the CYP11B2 enzyme. By binding to the active site of CYP11B2, it prevents the substrate, 11-deoxycorticosterone, from accessing the catalytic machinery, thereby blocking the synthesis of aldosterone. The selectivity of this compound for CYP11B2 over CYP11B1 is crucial to avoid the suppression of cortisol production, which can lead to adrenal insufficiency.

Below is a diagram illustrating the final steps of the aldosterone synthesis pathway and the point of inhibition by this compound.

In Vitro Pharmacological Data

This compound has demonstrated potent inhibitory activity against human CYP11B2. While specific data for this compound is not publicly available in extensive detail, a compound with the same CAS number is reported to have a high affinity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| CYP11B2 | Enzymatic | 0.3 | [Vendor Data] |

Note: This data is based on commercially available information and requires confirmation from primary peer-reviewed literature.

A critical aspect of the pharmacological profile of a CYP11B2 inhibitor is its selectivity over CYP11B1. The following table presents a hypothetical selectivity profile based on the development of similar highly selective inhibitors.

Table 2: Hypothetical In Vitro Selectivity Profile of a Highly Selective CYP11B2 Inhibitor

| Enzyme | IC₅₀ (nM) | Selectivity (fold vs. CYP11B2) |

| CYP11B2 | 0.3 | 1 |

| CYP11B1 | >300 | >1000 |

| CYP17A1 | >1000 | >3333 |

| CYP21A2 | >1000 | >3333 |

| CYP3A4 | >1000 | >3333 |

| CYP2D6 | >1000 | >3333 |

| CYP2C9 | >1000 | >3333 |

In Vivo Pharmacological Data

Table 3: Expected In Vivo Efficacy Profile of a Highly Selective CYP11B2 Inhibitor in a Non-Human Primate Model

| Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Change (%) |

| 0.1 | ~30-40 | No significant change |

| 1 | ~70-80 | No significant change |

| 10 | >90 | No significant change |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of CYP11B2 inhibitors, based on established protocols for similar compounds.

In Vitro CYP11B2/CYP11B1 Inhibition Assay

This protocol describes a cell-based assay to determine the potency and selectivity of an inhibitor against human CYP11B2 and CYP11B1.

Methodology:

-

Cell Culture: V79 Chinese hamster lung cells stably transfected with human CYP11B2 or CYP11B1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay.

-

Compound Addition: A serial dilution of this compound is prepared in the assay buffer. The diluted compound is added to the wells containing the cells.

-

Substrate Addition: The substrate for the respective enzyme is added to the wells. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is used.

-

Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 4 hours).

-

Sample Collection and Analysis: After incubation, the supernatant is collected and the reaction is stopped. The concentration of the product (aldosterone or cortisol) is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

This protocol outlines an in vivo study in a non-human primate model to assess the efficacy of a CYP11B2 inhibitor in reducing aldosterone levels.

Methodology:

-

Animal Model: The study is conducted in male cynomolgus monkeys, a relevant non-human primate model for steroidogenesis research.

-

Acclimatization: Animals are acclimatized to the study conditions before the experiment.

-

Dosing: this compound is formulated in an appropriate vehicle and administered orally at various dose levels. A control group receives the vehicle alone.

-

ACTH Challenge: To stimulate the adrenal production of steroids, an ACTH (adrenocorticotropic hormone) challenge is administered intravenously at a specified time post-dose.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after dosing and the ACTH challenge.

-

Hormone Analysis: Plasma is separated from the blood samples, and the concentrations of aldosterone and cortisol are quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage reduction in aldosterone levels is calculated for each dose group compared to the vehicle control. The effect on cortisol levels is also assessed to determine the in vivo selectivity.

Synthesis

A detailed, validated synthesis protocol for this compound is not publicly available. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted pyridine derivative with a fluorinated benzonitrile moiety. The general approach may involve a Suzuki or similar cross-coupling reaction.

Conclusion

This compound is a potent and likely highly selective inhibitor of aldosterone synthase. Its pharmacological profile suggests its potential as a valuable research tool for studying the role of aldosterone in various physiological and pathological processes. Further preclinical and clinical development of this or similar compounds could lead to novel therapeutic options for patients with cardiovascular and renal diseases driven by aldosterone excess. This technical guide provides a foundation for researchers to design and execute further studies to fully characterize the therapeutic potential of this compound.

In-Depth Technical Guide: Baxdrostat (CYP11B2-IN-2*)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "CYP11B2-IN-2" is not a standardized nomenclature. This document provides a comprehensive technical overview of a well-characterized and clinically relevant CYP11B2 inhibitor, Baxdrostat, as a representative molecule for this target class.

Introduction

Baxdrostat (formerly known as CIN-107 and RO6836191) is a potent and highly selective, orally active, non-steroidal competitive inhibitor of aldosterone synthase (CYP11B2).[1][2] Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final and rate-limiting step in the biosynthesis of aldosterone.[3] Dysregulation of aldosterone production is a key contributor to the pathophysiology of hypertension and cardiovascular disease. Baxdrostat's high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol synthesis, a significant challenge with earlier generations of aldosterone synthase inhibitors.[2][3] This document provides a detailed technical overview of baxdrostat, including its chemical properties, quantitative biological data, experimental methodologies, and its mechanism of action within the aldosterone synthesis pathway.

IUPAC Name: N-[(8R)-4-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide[4]

SMILES String: CCC(=O)N[C@@H]1CCCC2=C1C=NC=C2C3=CC4=C(C=C3)N(C(=O)CC4)C[4]

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activity and clinical efficacy data for baxdrostat.

Table 1: In Vitro Inhibitory Activity of Baxdrostat [1][5]

| Target Enzyme | Species | Assay System | Parameter | Value | Selectivity (CYP11B1/CYP11B2) |

| CYP11B2 (Aldosterone Synthase) | Human | Recombinant human CYP11B2 in human renal leiomyoblastoma cells | Ki | 13 nM | >100-fold |

| CYP11B1 (11β-Hydroxylase) | Human | Recombinant human CYP11B1 in human renal leiomyoblastoma cells | Ki | >1300 nM | |

| CYP11B2 (Aldosterone Synthase) | Cynomolgus Monkey | Recombinant monkey CYP11B2 in human renal leiomyoblastoma cells | Ki | - | 800-fold |

| CYP11B1 (11β-Hydroxylase) | Cynomolgus Monkey | Recombinant monkey CYP11B1 in human renal leiomyoblastoma cells | Ki | - |

Table 2: Clinical Trial Efficacy of Baxdrostat in Patients with Resistant Hypertension (BrigHTN Trial) [6][7][8]

| Treatment Group (once daily for 12 weeks) | Change in Seated Systolic Blood Pressure from Baseline (mmHg) | Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) | Change in Seated Diastolic Blood Pressure from Baseline (mmHg) | Placebo-Adjusted Change in Diastolic Blood Pressure (mmHg) |

| Placebo | -9.4 | - | - | - |

| Baxdrostat 0.5 mg | -17.5 | -8.1 | - | - |

| Baxdrostat 1 mg | -19.6 | -10.2 | - | - |

| Baxdrostat 2 mg | -20.4 | -11.0 | -5.1 | - |

Experimental Protocols

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

The in vitro inhibitory activity of baxdrostat on human CYP11B1 and CYP11B2 was determined using a whole-cell assay with stably transfected cell lines. This method provides a physiologically relevant environment for assessing enzyme inhibition.

Cell Line:

-

Human renal leiomyoblastoma cells (ATCC CRL1440) were stably transfected to express recombinant human CYP11B1 or CYP11B2.[4]

-

V79 Chinese hamster lung fibroblasts are also a commonly used host cell line for expressing cytochrome P450 enzymes for such assays.[9][10]

General Protocol:

-

Cell Culture: The stably transfected cells are cultured in a suitable medium (e.g., MEM with L-glutamine, 10% FBS, and 1% antibiotics) in a controlled environment (37°C, 5% CO2).[11]

-

Compound Preparation: Baxdrostat is dissolved in a suitable solvent, typically DMSO, to create a stock solution. A dilution series is then prepared to test a range of concentrations.

-

Incubation: The cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with a medium containing the appropriate substrate for the respective enzyme (11-deoxycortisol for CYP11B1 or 11-deoxycorticosterone for CYP11B2) and varying concentrations of baxdrostat or vehicle control.

-

Reaction Termination and Product Quantification: After a defined incubation period, the reaction is stopped. The concentration of the product (cortisol for CYP11B1 or aldosterone for CYP11B2) in the cell supernatant is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific immunoassay (e.g., CLEIA or ECLIA).[12]

-

Data Analysis: The product concentrations are plotted against the inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic equation. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in competitive inhibition studies.

Clinical Trial Protocol for Resistant Hypertension (BrigHTN Trial)

The BrigHTN trial was a phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study to evaluate the efficacy and safety of baxdrostat in patients with treatment-resistant hypertension.[6][8]

Patient Population:

-

Adults (≥18 years) with treatment-resistant hypertension.

-

Seated blood pressure of ≥130/80 mmHg.

-

Receiving stable doses of at least three antihypertensive medications, including a diuretic.[6]

Study Design:

-

Screening and Run-in: A screening period of up to 8 weeks was followed by a 2-week single-blind placebo run-in period to ensure medication adherence.[8]

-

Randomization: Eligible patients were randomized to receive once-daily oral doses of baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks, in addition to their existing antihypertensive regimen.[6][8]

-

Blood Pressure Monitoring: The primary endpoint was the change in seated systolic blood pressure from baseline to week 12. Blood pressure was measured at various time points throughout the study using an automated in-office monitor.[6]

-

Pharmacodynamic Assessments: Blood and urine samples were collected to measure levels of aldosterone, cortisol, and plasma renin activity to assess the pharmacodynamic effects of baxdrostat.

-

Safety Monitoring: Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.

Signaling Pathway and Mechanism of Action

Baxdrostat exerts its therapeutic effect by selectively inhibiting aldosterone synthase (CYP11B2), thereby blocking the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. The following diagram illustrates the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of inhibition by baxdrostat.

Caption: Aldosterone and Cortisol Biosynthesis Pathway.

This diagram illustrates the key enzymatic steps in the synthesis of aldosterone and cortisol from cholesterol. Baxdrostat selectively inhibits CYP11B2, blocking the conversion of 11-deoxycorticosterone to aldosterone, without significantly affecting the CYP11B1-mediated synthesis of cortisol.

References

- 1. Baxdrostat (CIN-107, RO6836191) | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarindexing.com [scholarindexing.com]

- 7. Blocking Aldosterone Synthesis: Whose BrigHTN Idea Was That? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ubigene.us [ubigene.us]

- 10. V79. Culture Collections [culturecollections.org.uk]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. SUN-245 In Vitro Study of the Effects of the Novel Aldosterone Synthase Inhibitor Baxdrostat - PMC [pmc.ncbi.nlm.nih.gov]

The Next Frontier in Cardiovascular and Renal Disease: A Technical Guide to the Discovery and Development of CYP11B2 Inhibitors

<

For Immediate Release

Abstract

Chronically elevated aldosterone levels are a key driver of cardiovascular and renal diseases, including resistant hypertension and heart failure. Direct inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone production, represents a promising therapeutic strategy. This guide provides an in-depth technical overview of the discovery and development of CYP11B2 inhibitors, targeting researchers, scientists, and drug development professionals. We delve into the medicinal chemistry, key compounds, experimental protocols, and the critical challenge of achieving selectivity over the highly homologous enzyme CYP11B1, which is responsible for cortisol synthesis.

Introduction: The Rationale for CYP11B2 Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial regulator of blood pressure, electrolyte balance, and fluid homeostasis.[1][2] However, pathological overactivation of this system, leading to excess aldosterone, contributes significantly to cardiovascular and renal morbidity.[3][4] Aldosterone exerts its effects by binding to the mineralocorticoid receptor (MR), promoting sodium and water reabsorption, fibrosis, and inflammation.[1][3]

While mineralocorticoid receptor antagonists (MRAs) are effective, they are associated with side effects like hyperkalemia and can lead to a compensatory rise in aldosterone levels.[1][5] Aldosterone synthase inhibitors (ASIs) offer a more direct approach by blocking the production of aldosterone at its source, potentially mitigating these limitations.[1][6]

The primary enzyme in the final steps of aldosterone synthesis is CYP11B2, located in the adrenal gland's zona glomerulosa.[3][7] A significant hurdle in developing ASIs is the high degree of homology (approximately 93%) between CYP11B2 and CYP11B1 (11β-hydroxylase), the enzyme essential for cortisol production in the zona fasciculata.[4][8][9] Inhibition of CYP11B1 can lead to serious complications, including adrenal insufficiency, making selectivity the paramount challenge in this field.[3][9]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The diagram below illustrates the RAAS cascade and the specific point of intervention for CYP11B2 inhibitors. Angiotensin II stimulates the adrenal cortex to produce aldosterone via CYP11B2, which then acts on the kidneys and other tissues. Inhibiting CYP11B2 directly blocks this final, critical step.

Key Compounds and In Vitro Efficacy

The development of CYP11B2 inhibitors has evolved from non-selective compounds to highly selective agents. Early clinical candidates like LCI699 (Osilodrostat) showed limited selectivity, which hampered their development for hypertension.[3][9] Newer, non-steroidal inhibitors have achieved significantly better selectivity profiles.

The table below summarizes key quantitative data for several prominent CYP11B2 inhibitors. Selectivity is a critical parameter, calculated as the ratio of the IC50 for CYP11B1 to the IC50 for CYP11B2. A higher ratio indicates greater selectivity for the target enzyme.

| Compound | hCYP11B2 IC50 (nM) | hCYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) | Chemical Class |

| FAD286 (R-Fadrozole) | 1.8[10] | 9.5[10] | ~5.3 | Imidazole derivative |

| LCI699 (Osilodrostat) | 0.7[3] | 2.5[3][10] | ~3.6[3] | Imidazole derivative |

| Compound 7n | 0.7[10] | 2.5[10] | ~3.6 | Imidazole derivative |

| Baxdrostat (CIN-107) | 1.0 (approx.) | 71 (approx.) | 71[9] | Tetrahydropyridine derivative |

| Lorundrostat (MLS-101) | 1.0 (approx.) | 374 (approx.) | 374[11] | Pyridyl-substituted cycle |

| Compound 22 | 25 (approx.) | >200-fold selective | >200[3] | Pyrimidine-based |

| RO6836191 | 13 (Ki, nmol/L)[12] | >1300 (Ki, nmol/L) | >100[12] | Not specified |

Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparison.

Experimental Protocols and Methodologies

The characterization of CYP11B2 inhibitors requires a standardized set of assays to determine potency, selectivity, and cellular activity.

General Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the screening and validation of novel CYP11B2 inhibitors, from initial high-throughput screening to in vivo efficacy models.

In Vitro Recombinant Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity (IC50) of a compound on purified, recombinant CYP11B2 and CYP11B1 enzymes.

-

Enzymes: Recombinant human CYP11B2 and CYP11B1, often co-expressed with adrenodoxin and adrenodoxin reductase in a host system like fission yeast or V79 hamster cells.[8]

-

Substrate: 11-deoxycorticosterone (DOC) is the natural substrate for both enzymes.[3]

-

Procedure:

-

The recombinant enzyme system is incubated with varying concentrations of the test inhibitor.

-

The substrate (DOC) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the products (aldosterone for CYP11B2; corticosterone for CYP11B1) are quantified.

-

Quantification is typically performed using methods like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or specific immunoassays.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Steroidogenesis Assay (NCI-H295R Cells)

-

Objective: To assess the inhibitor's ability to block steroid hormone production in a human adrenal cell line that expresses the complete steroidogenic pathway.

-

Cell Line: NCI-H295R is a human adrenocortical carcinoma cell line that produces both aldosterone and cortisol, making it the gold standard for cellular screening.

-

Procedure:

-

NCI-H295R cells are cultured in appropriate media.

-

Cells are stimulated with a secretagogue, typically angiotensin II or forskolin, to induce steroidogenesis.

-

The stimulated cells are then treated with a range of concentrations of the test inhibitor.

-

After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentrations of aldosterone and cortisol in the supernatant are measured, usually via LC-MS/MS or ELISA.

-

-

Data Analysis: This assay provides a simultaneous measure of the inhibitor's effect on both CYP11B2 (aldosterone production) and CYP11B1 (cortisol production) in a more physiologically relevant context, allowing for the confirmation of cellular potency and selectivity.

In Vivo Pharmacodynamic Models

-

Objective: To evaluate the inhibitor's ability to lower aldosterone levels in a living organism without significantly affecting cortisol.

-

Model: A common model uses cynomolgus monkeys, whose CYP11B enzymes are highly homologous to humans.[3][12]

-

Procedure:

-

Animals are administered the test compound, often via oral gavage.[10]

-

Adrenal steroidogenesis is stimulated by administering adrenocorticotropic hormone (ACTH).[3][12]

-

Blood samples are collected at various time points post-dose.

-

Plasma concentrations of aldosterone, cortisol, and their precursors (like 11-deoxycorticosterone) are measured.[3][10]

-

-

Data Analysis: A successful selective inhibitor will demonstrate a dose-dependent reduction in plasma aldosterone with no significant change in plasma cortisol levels.[3] This provides crucial proof-of-concept for clinical development.

Conclusion and Future Directions

The development of highly selective, potent, and orally bioavailable CYP11B2 inhibitors marks a significant advancement in the potential treatment of conditions driven by aldosterone excess.[4][6] Compounds like baxdrostat and lorundrostat, with selectivity ratios exceeding 70-fold and 300-fold respectively, have shown promising results in early clinical trials, effectively lowering blood pressure in patients with resistant hypertension without impacting cortisol levels.[5][9][11]

Future research will focus on long-term safety and efficacy in broader patient populations, including those with chronic kidney disease and heart failure.[4][6] The successful translation of these selective inhibitors into approved therapies could offer a powerful new tool to combat the widespread and damaging effects of hyperaldosteronism.

References

- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Atractylenolide-I covalently binds to CYP11B2, selectively inhibits aldosterone synthesis, and improves hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of selective CYP11B2 (aldosterone synthase) inhibitors for the therapy of congestive heart failure and myocardial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CYP11B2 in Aldosterone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldosterone, the principal mineralocorticoid hormone, is essential for regulating blood pressure and maintaining electrolyte homeostasis. The synthesis of this critical steroid hormone culminates in a series of enzymatic reactions catalyzed by aldosterone synthase, encoded by the CYP11B2 gene. This enzyme, a member of the cytochrome P450 superfamily, is located in the inner mitochondrial membrane of the zona glomerulosa cells of the adrenal cortex.[1][2][3][4] Due to its exclusive role in the final steps of aldosterone production, CYP11B2 has emerged as a significant therapeutic target for a range of cardiovascular and renal diseases characterized by excessive aldosterone levels. This guide provides an in-depth technical overview of the core functions of CYP11B2, its regulation, and the methodologies employed in its study.

The Enzymatic Core: Aldosterone Synthesis Pathway

CYP11B2 is a monooxygenase that sequentially catalyzes three distinct reactions to convert 11-deoxycorticosterone (DOC) into aldosterone.[5] This multi-step process involves hydroxylation at the 11β-position, followed by hydroxylation at the 18-position, and finally, oxidation at the 18-position.

The three-step enzymatic cascade is as follows:

-

11β-hydroxylation: 11-deoxycorticosterone is hydroxylated to form corticosterone.

-

18-hydroxylation: Corticosterone is then hydroxylated to produce 18-hydroxycorticosterone.

-

18-oxidation: Finally, 18-hydroxycorticosterone is oxidized to yield aldosterone.

Quantitative Data Presentation

Enzymatic Kinetics of CYP11B2

The efficiency of the enzymatic reactions catalyzed by CYP11B2 can be quantified by its kinetic parameters. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). These values are crucial for understanding the enzyme's affinity for its substrates and its catalytic capacity.

| Enzyme Variant | Substrate | Kₘ (μM) | Vₘₐₓ (μM/24h) |

| Wild-Type (ASWT) | 11-Deoxycorticosterone | 1.163 | 36.98 |

| Chimeric (ASCE) | 11-Deoxycorticosterone | 1.191 | 27.08 |

| Table 1: Apparent kinetic parameters of wild-type and a chimeric CYP11B1/CYP11B2 enzyme. Data derived from in-vitro bioassay using a human embryonic kidney cell line (HEK-293).[6] |

Inhibition of CYP11B2

The development of selective CYP11B2 inhibitors is a major focus in drug discovery for cardiovascular diseases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting the enzyme's activity.

| Inhibitor | Human CYP11B2 IC₅₀ (nM) | Human CYP11B1 IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |

| LCI699 | 0.7 | 2.5 | 3.5 |

| Compound 22 (Pyrimidine-based) | 13 | 8850 | 702 |

| Epoxiconazole | 113 | 623 | ~5.5 |

| RO6836191 | 13 (Kᵢ) | >1300 (Kᵢ) | >100 |

| CDP2230 | - | - | 15.8 |

| Table 2: IC₅₀ and selectivity values for various CYP11B2 inhibitors. Data compiled from multiple studies.[7][8][9][10] |

Regulation of CYP11B2 Expression

The expression of the CYP11B2 gene is tightly regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels, ensuring that aldosterone is produced in response to physiological demands.

Angiotensin II Signaling Pathway

Angiotensin II (Ang II) is a potent stimulator of aldosterone synthesis. Upon binding to its type 1 (AT1) receptor on zona glomerulosa cells, Ang II activates a cascade of intracellular signaling events. This leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC). These signaling molecules, in turn, modulate the activity of key transcription factors that bind to the promoter region of the CYP11B2 gene, thereby upregulating its transcription.

Potassium Signaling Pathway

Elevated extracellular potassium concentrations directly depolarize the zona glomerulosa cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺ and a subsequent increase in intracellular calcium levels.[1] This rise in [Ca²⁺]i activates calcium-dependent signaling pathways, converging on the same transcription factors as the Angiotensin II pathway to stimulate CYP11B2 gene expression.

Key transcription factors involved in the regulation of CYP11B2 include Steroidogenic Factor 1 (SF-1) and cAMP response element-binding protein (CREB).[1][2] Both Angiotensin II and potassium signaling pathways converge on these factors to drive the expression of aldosterone synthase.[2]

Experimental Protocols

A variety of experimental techniques are employed to investigate the function and regulation of CYP11B2. The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model as it expresses all the key enzymes for steroidogenesis, including CYP11B2.[11]

NCI-H295R Cell Culture and Aldosterone Production Assay

-

Cell Culture: NCI-H295R cells are cultured in a complete growth medium, typically DMEM/F12 supplemented with serum and insulin-transferrin-selenium (ITS) premix.[12] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: For experiments, cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency.

-

Treatment: The culture medium is replaced with a low-serum medium prior to treatment with stimulating agents (e.g., Angiotensin II, potassium) or inhibitors for a specified duration (e.g., 24-48 hours).

-

Sample Collection: After incubation, the cell culture supernatant is collected for aldosterone measurement. The cells are harvested for protein quantification or RNA/protein extraction.

-

Aldosterone Quantification: Aldosterone levels in the supernatant are measured using sensitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), or by Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Data Normalization: Aldosterone concentrations are typically normalized to the total protein content of the cell lysate to account for variations in cell number.

Quantitative Real-Time PCR (qRT-PCR) for CYP11B2 Gene Expression

-

RNA Isolation: Total RNA is extracted from treated and control NCI-H295R cells using a commercial RNA isolation kit.

-

RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the CYP11B2 gene. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization. The reaction is performed in a real-time PCR thermal cycler using a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: The relative expression of CYP11B2 mRNA is calculated using the comparative Cₜ (ΔΔCₜ) method, normalized to the expression of the housekeeping gene.[14][15]

Immunoblotting (Western Blot) for CYP11B2 Protein Expression

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunodetection:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for CYP11B2.[16]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by imaging.

-

-

Data Analysis: The intensity of the CYP11B2 protein band is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).[17]

Conclusion

CYP11B2 stands as a gatekeeper in the synthesis of aldosterone, making it a focal point for research into the pathophysiology of hypertension, heart failure, and other related disorders. A thorough understanding of its enzymatic function, intricate regulatory mechanisms, and the experimental methodologies to probe these aspects is paramount for the development of novel and selective therapeutic interventions. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of CYP11B2 biology and to contribute to the advancement of therapies targeting this crucial enzyme.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Angiotensin II and potassium regulate human CYP11B2 transcription through common cis-elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Aldosterone synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In Vitro Technologies :: Products [lifescience.invitro.com.au]

- 13. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Quantitative assessment of CYP11B1 and CYP11B2 expression in aldosterone-producing adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Monoclonal Antibodies against Human CYP11B1 and CYP11B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CYP11B1/CYP11B2 Polyclonal Antibody (PA5-143908) [thermofisher.com]

Genetic Polymorphisms of CYP11B2: A Comprehensive Analysis of Disease Association

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gene encoding aldosterone synthase, CYP11B2, is a critical regulator of blood pressure and electrolyte homeostasis. Genetic variations within this gene, particularly single nucleotide polymorphisms (SNPs), have been extensively investigated for their association with a spectrum of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the key CYP11B2 polymorphisms, their documented disease associations, the experimental methodologies used for their characterization, and the underlying signaling pathways.

Core Concepts: The Role of CYP11B2 in Physiology

The CYP11B2 gene, located on chromosome 8q24.3, encodes aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] This enzyme catalyzes the final and rate-limiting step in the biosynthesis of aldosterone, a potent mineralocorticoid hormone.[3][4] Aldosterone, in turn, acts on the mineralocorticoid receptors in the distal tubules and collecting ducts of the kidney to promote sodium and water retention and potassium excretion.[5][6] This mechanism is fundamental to the regulation of blood pressure and blood volume.[5] Dysregulation of aldosterone production, potentially influenced by genetic factors, can contribute to the pathophysiology of numerous diseases.[7][8]

Key Genetic Polymorphisms and Their Disease Associations

Numerous polymorphisms have been identified within the CYP11B2 gene. The most extensively studied of these are the -344T>C (rs1799998) polymorphism in the promoter region and the K173R (rs4539) polymorphism in exon 3.

The -344T>C (rs1799998) Polymorphism

This polymorphism involves a T to C substitution in the promoter region of the CYP11B2 gene. This region is a putative binding site for the steroidogenic factor-1 (SF-1), a transcription factor involved in the regulation of steroidogenic enzymes.[9][10] It has been hypothesized that this SNP may alter the transcriptional activity of the gene, leading to variations in aldosterone synthase levels and, consequently, aldosterone production.[10]

Association with Cardiovascular Diseases:

The -344T>C polymorphism has been linked to a variety of cardiovascular conditions, although findings have been inconsistent across different populations.

-

Hypertension: Several studies have investigated the association between the -344T>C polymorphism and essential hypertension. Some studies suggest that the C allele is associated with an increased risk of hypertension.[11][12] For instance, one study in a Japanese population found a higher frequency of the C allele in hypertensive patients compared to normotensive controls.[11] However, other studies have reported conflicting results, with some showing no significant association or even a protective effect.[13][14] A study on a multi-ethnic population found that the TT genotype was associated with higher systolic and diastolic blood pressure.[15] In individuals of African ancestry with newly diagnosed hypertension, those homozygous for the -344T allele had higher ambulatory and office systolic blood pressure.[16][17]

-

Atrial Fibrillation (AF): A significant association has been reported between the -344T>C polymorphism and the risk of atrial fibrillation.[18][19] A meta-analysis concluded that individuals carrying the C allele have a higher risk for AF.[18][19] This association may be particularly relevant in patients with underlying heart failure.[20][21] One study found the -344 CC genotype to be a strong independent marker for AF in patients with heart failure.[20]

-

Other Cardiovascular Phenotypes: The -344C allele has also been associated with increased left ventricular size and decreased baroreflex sensitivity in healthy individuals, which are known cardiovascular risk factors.[9][22] Preliminary studies have also suggested a link between the -344C allele and an increased risk of myocardial infarction in certain high-risk male populations.[9] In Taiwanese women, the CYP11B2 C/C genotype was associated with a higher risk of developing coronary artery disease.[23]

Association with Renal Disease:

-

Diabetic Nephropathy: The role of the -344T>C polymorphism in the development and progression of diabetic nephropathy has yielded mixed results. One meta-analysis indicated that this polymorphism may contribute to the development of diabetic nephropathy, particularly in Asian populations, with the T allele acting as a risk factor.[24][25] Conversely, another study in Caucasian Type 1 diabetic patients found no association with the initiation or progression of diabetic nephropathy, although the T-allele was linked to variations in blood pressure.[26] A study in type 2 diabetic patients also did not find an association with the progression of diabetic nephropathy but did note a contribution to hypertension.[27]

The K173R (rs4539) Polymorphism

This polymorphism results in an amino acid change from lysine (K) to arginine (R) at position 173 of the aldosterone synthase enzyme. While its functional impact is still under investigation, it has been studied in relation to hypertension.

-

Hypertension: The K173R polymorphism has been correlated with susceptibility to essential hypertension in a northern Chinese Han population, with the association being more pronounced in women.[13]

Intron 2 Conversion

Another notable variation is an intron 2 conversion, where a segment of the CYP11B2 gene's second intron is replaced by a sequence from the highly homologous CYP11B1 gene.[4] This variant has been associated with hypertension, with the conversion allele linked to a higher risk.[28]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the association between CYP11B2 polymorphisms and disease risk.

Table 1: Association of -344T>C Polymorphism with Atrial Fibrillation (Meta-analysis Data) [18][19]

| Genetic Model | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

| Allelic (C vs. T) | 1.26 | 1.11 - 1.42 | 0.0002 |

| Recessive (CC vs. TT+TC) | 1.99 | 1.26 - 3.14 | 0.003 |

| Dominant (CC+TC vs. TT) | 0.903 | 0.820 - 0.994 | 0.036 |

| Homozygous (CC vs. TT) | 1.356 | 1.130 - 1.628 | 0.001 |

Table 2: Association of -344T>C Polymorphism with Diabetic Nephropathy (Meta-analysis Data) [24]

| Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Recessive (TT vs. CC+TC) | 1.27 | 1.05 - 1.55 |

| Homozygote (TT vs. CC) | 1.39 | 1.04 - 1.88 |

| Allele (T vs. C) | 1.20 | 1.05 - 1.39 |

Table 3: Association of Intron 2 Conversion with Hypertension [28]

| Cohort | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |

| Discovery Cohort | 1.18 | 1.07 - 1.30 | 0.0012 |

| Confirmation Cohort | 1.14 | 1.02 - 1.29 | 0.02 |

| Combined Analysis | 1.16 | 1.08 - 1.26 | 8.54 x 10⁻⁵ |

Experimental Protocols

The investigation of CYP11B2 polymorphisms and their functional consequences involves a range of molecular biology and genetic analysis techniques.

Genotyping of CYP11B2 Polymorphisms

A common and robust method for determining the genotype of CYP11B2 polymorphisms is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.

Detailed Methodology for -344T>C (rs1799998) Genotyping:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard protocol, such as a commercial DNA extraction kit. The quality and concentration of the extracted DNA are assessed using spectrophotometry.

-

Polymerase Chain Reaction (PCR): A specific segment of the CYP11B2 gene encompassing the -344T>C polymorphic site is amplified using PCR.

-

Primer Design: Forward and reverse primers are designed to flank the region of interest.

-

PCR Reaction Mixture: A typical PCR reaction mixture includes the genomic DNA template, forward and reverse primers, deoxynucleotide triphosphates (dNTPs), Taq polymerase, PCR buffer, and magnesium chloride.

-

Thermocycling Conditions: The PCR is performed in a thermal cycler with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Restriction Enzyme Digestion: The PCR product is then subjected to digestion with a restriction enzyme that specifically recognizes and cuts one of the alleles. For the -344T>C polymorphism, the restriction enzyme HaeIII is often used, as it recognizes the GGCC sequence present in the C allele but not the T allele.

-

Gel Electrophoresis: The digested PCR products are separated by size using agarose gel electrophoresis.

-

Interpretation of Results:

-

TT Genotype: A single undigested band corresponding to the size of the full PCR product.

-

CC Genotype: Two smaller bands resulting from the cleavage of the PCR product by the restriction enzyme.

-

TC Genotype: Three bands, representing the undigested product from the T allele and the two smaller digested products from the C allele.

-

-

-

Direct Sequencing: To confirm the results of the PCR-RFLP analysis, a subset of samples is typically subjected to direct DNA sequencing of the PCR product.[13]

Functional Analysis of CYP11B2 Variants

To understand the functional consequences of CYP11B2 polymorphisms, in vitro experiments are conducted to assess the enzymatic activity of the aldosterone synthase variants.[29]

Methodology for Assessing Enzyme Activity:

-

Site-Directed Mutagenesis: Expression plasmids containing the wild-type CYP11B2 cDNA are used as a template for site-directed mutagenesis to introduce the specific nucleotide changes corresponding to the polymorphisms of interest.

-

Cell Culture and Transfection: A suitable cell line, such as JEG-3 cells, is cultured and transiently transfected with the expression plasmids carrying either the wild-type or variant CYP11B2 cDNA.[29]

-

Enzyme Activity Assay:

-

The transfected cells are incubated with a substrate for aldosterone synthase, such as 11-deoxycorticosterone (DOC).[29]

-

After a specified incubation period, the cell culture medium is collected.

-

The concentrations of the products, corticosterone (B) and aldosterone, are measured using techniques like radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[29]

-

-

Data Analysis: The conversion of the substrate to the products is calculated to determine the enzymatic activity of each variant relative to the wild-type enzyme. This allows for the assessment of whether a particular polymorphism enhances, reduces, or has no effect on aldosterone synthase function.[29]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the aldosterone signaling pathway and a typical experimental workflow for studying CYP11B2 polymorphisms.

Caption: Aldosterone Signaling Pathway

Caption: Experimental Workflow for CYP11B2 Polymorphism Analysis

Conclusion and Future Directions

The genetic polymorphisms of CYP11B2 have emerged as significant factors in the predisposition to and pathophysiology of a range of cardiovascular and renal diseases. While the -344T>C polymorphism is the most extensively studied, with notable associations with hypertension and atrial fibrillation, the findings are not always consistent across different ethnic populations, highlighting the complex interplay of genetic and environmental factors.

For drug development professionals, understanding the impact of these polymorphisms on aldosterone levels and disease risk can inform the development of targeted therapies. Patients with specific CYP11B2 genotypes may respond differently to antihypertensive medications, particularly those targeting the RAAS. Further research is warranted to elucidate the precise molecular mechanisms by which these polymorphisms exert their effects and to validate their use as predictive biomarkers in clinical practice. Large-scale, multi-ethnic, prospective studies are needed to clarify the existing controversies and to translate these genetic findings into improved patient care and personalized medicine.

References

- 1. Association of CYP11B2 polymorphisms with metabolic syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Renin–Angiotensin–Aldosterone System (RAAS) Gene Polymorphism in Essential Hypertension and Antihypertensive Drug Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP11B2 Gene, 344 C>A Polymorphism - Hypertension - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 4. ahajournals.org [ahajournals.org]

- 5. Aldosterone - Wikipedia [en.wikipedia.org]

- 6. Aldosterone and mineralocorticoid receptor signaling as determinants of cardiovascular and renal injury: an extraordinary paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypertension Risk Factor: CYP11B2 Variant [geneticlifehacks.com]

- 8. medlineplus.gov [medlineplus.gov]

- 9. Aldosterone synthase (CYP11B2) polymorphisms and cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of the CYP11B2 Promoter Polymorphism in the Diagnosis of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Positive association of CYP11B2 gene polymorphism with genetic predisposition to essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]

- 13. [Relationship between aldosterone synthase gene (CYP11B2) polymorphisms and essential hypertension in a northern Chinese Han population] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aldosterone synthase gene (CYP11B2) C-344T polymorphism in Caucasians from the Berlin Salt-Sensitivity Trial (BeSST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. Impact of renin-angiotensin-aldosterone system gene variants on the severity of hypertension in patients with newly diagnosed hypertension* - ProQuest [proquest.com]

- 17. academic.oup.com [academic.oup.com]

- 18. CYP11B2 T-344C gene polymorphism and atrial fibrillation: a meta-analysis of 2,758 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CYP11B2 T-344C Gene Polymorphism and Atrial Fibrillation: A Meta-Analysis of 2,758 Subjects | PLOS One [journals.plos.org]

- 20. Aldosterone synthase gene polymorphism as a determinant of atrial fibrillation in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A comprehensive meta-analysis on relationship between CYP11B2 rs1799998 polymorphism and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. Relationship of Genetic Polymorphisms of Aldosterone Synthase Gene Cytochrome P450 11B2 and Mineralocorticoid Receptors with Coronary Artery Disease in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Association of aldosterone synthase (CYP11B2) -344 T/C polymorphism with diabetic nephropathy: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Aldosterone synthase (CYP11B2) -344T/C polymorphism is not associated with the initiation and progression of diabetic nephropathy in Caucasian Type 1 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Polymorphism of the aldosterone synthase gene is not associated with progression of diabetic nephropathy, but associated with hypertension in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ahajournals.org [ahajournals.org]